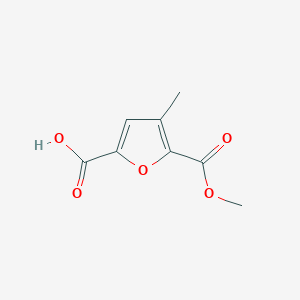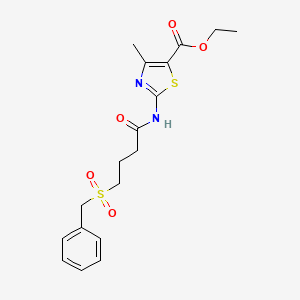![molecular formula C9H12N2 B2711130 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine CAS No. 41038-70-4](/img/structure/B2711130.png)
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound with the molecular formula C9H12N2 This compound is characterized by a bicyclic structure that includes a pyridine ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine include:
Pyridines: These compounds share the pyridine ring structure but lack the fused azepine ring.
Azepines: These compounds contain the azepine ring but do not have the fused pyridine ring.
Other fused heterocycles: Compounds like 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine, which have different fusion patterns of the pyridine and azepine rings.
Uniqueness
The uniqueness of this compound lies in its specific fusion of the pyridine and azepine rings, which imparts distinct chemical properties and potential applications. This unique structure makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUNYXYPNUPGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-70-4 |
Source


|
| Record name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2711048.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B2711050.png)
![2-[(1-Carbamoylethyl)sulfanyl]benzoic acid](/img/structure/B2711052.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2711053.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}ethane-1,2-diamine dihydrochloride](/img/structure/B2711055.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)
![4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2711058.png)


![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)



